Methyl 3-Chloro-4-(4-methylpiperazino)benzoate
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Overview
Description
Methyl 3-Chloro-4-(4-methylpiperazino)benzoate is a chemical compound with the molecular formula C13H17ClN2O2 and a molecular weight of 268.74 g/mol. This compound is often used as a building block in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-Chloro-4-(4-methylpiperazino)benzoate typically involves the reaction of 3-chloro-4-nitrobenzoic acid with 4-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process. The resulting product is then esterified to form the final compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-Chloro-4-(4-methylpiperazino)benzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction Reactions: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Hydrolysis: Acidic or basic conditions are employed, with reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Substitution Reactions: Substituted derivatives of this compound.
Oxidation and Reduction Reactions: Oxidized or reduced forms of the compound.
Hydrolysis: 3-Chloro-4-(4-methylpiperazino)benzoic acid.
Scientific Research Applications
Methyl 3-Chloro-4-(4-methylpiperazino)benzoate is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of biochemical pathways and interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of Methyl 3-Chloro-4-(4-methylpiperazino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 3-Chloro-4-(4-methylpiperazino)benzoate can be compared with other similar compounds, such as:
- Methyl 3-Chloro-4-(4-ethylpiperazino)benzoate
- Methyl 3-Chloro-4-(4-phenylpiperazino)benzoate
- Methyl 3-Chloro-4-(4-methylpiperidino)benzoate
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and applications. This compound is unique due to its specific combination of functional groups, which confer distinct reactivity and utility in research .
Properties
IUPAC Name |
methyl 3-chloro-4-(4-methylpiperazin-1-yl)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-15-5-7-16(8-6-15)12-4-3-10(9-11(12)14)13(17)18-2/h3-4,9H,5-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCHYJZXLHBLDSG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001171987 |
Source
|
Record name | Benzoic acid, 3-chloro-4-(4-methyl-1-piperazinyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001171987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256633-29-0 |
Source
|
Record name | Benzoic acid, 3-chloro-4-(4-methyl-1-piperazinyl)-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256633-29-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 3-chloro-4-(4-methyl-1-piperazinyl)-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001171987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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